3-Cyclopropoxy-6-(dimethylamino)picolinic acid
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Overview
Description
3-Cyclopropoxy-6-(dimethylamino)picolinic acid is an organic compound with the molecular formula C11H14N2O3 and a molar mass of 222.24 g/mol It contains a cyclopropoxy group, a dimethylamino group, and a picolinic acid moiety
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-(dimethylamino)picolinic acid involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable cyclopropyl halide with an alcohol under basic conditions.
Introduction of the dimethylamino group: This step typically involves the reaction of a suitable precursor with dimethylamine.
Formation of the picolinic acid moiety: This can be achieved through various methods, including the oxidation of 2-methylpyridine using potassium permanganate (KMnO4).
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
3-Cyclopropoxy-6-(dimethylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-6-(dimethylamino)picolinic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-(dimethylamino)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the function of these proteins, which are involved in various cellular processes, including viral replication and packaging .
Comparison with Similar Compounds
3-Cyclopropoxy-6-(dimethylamino)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(dimethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)9-6-5-8(16-7-3-4-7)10(12-9)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
LQDYXOWSLNUHID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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